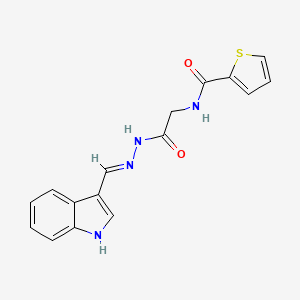

![molecular formula C20H19BrN2O5 B2611100 methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396635-38-3](/img/structure/B2611100.png)

methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several structural components that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in organic compounds and is found in many natural products and pharmaceuticals . The carbamoyl group is a functional group that consists of a carbonyl group (C=O) attached to an amine (NH2). The 3,4-dihydroisoquinoline-2(1H)-carboxylate moiety is a type of isoquinoline, a heterocyclic aromatic organic compound. The bromo group indicates the presence of a bromine atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d][1,3]dioxol-5-ylmethyl group, the introduction of the carbamoyl group, and the formation of the 3,4-dihydroisoquinoline-2(1H)-carboxylate moiety. The bromine atom would likely be introduced in a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the carbonyl group and the amine would likely result in a polar molecule. The aromatic rings would contribute to the molecule’s stability and could participate in π-π stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group is often involved in nucleophilic addition reactions, while the amine could act as a base or nucleophile. The bromine atom could be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups could make it soluble in polar solvents, while the aromatic rings could contribute to its solubility in nonpolar solvents .Applications De Recherche Scientifique

Synthesis of Methylenedioxy-bearing Isoquinolines

Synthetic Methodologies

The preparation of methylenedioxy-bearing isoquinolines, such as the compound , involves innovative synthetic strategies. One approach described involves the efficient preparation of 1-hydroxyisoquinoline-3-carboxylic acid methyl ester starting from bromophthalide, utilizing a modified Ritter reaction procedure. This method is significant for synthesizing substrates related to various pharmacologically active compounds, including peripheral benzodiazepine receptor ligands and potential antitumor agents (Janin et al., 2004).

Chemical Transformations for Bioactive Molecules

Alkylation of Carboxamides

The direct ortho-alkylation of carboxamides, enabled by iron catalysis, highlights another aspect of chemical transformations relevant to the synthesis of compounds like methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. Such methodologies facilitate the introduction of alkyl groups adjacent to nitrogen atoms in carboxamide frameworks, providing a pathway to diversify the structural features of isoquinoline derivatives (Fruchey et al., 2014).

Applications in Alkaloid Synthesis

Isoquinoline Alkaloids Synthesis

The compound falls within the scope of isoquinoline alkaloids, where selective chemical reactions allow for the synthesis of complex natural products. For instance, the total synthesis of the alkaloid (+)-corlumine demonstrates the utility of diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, an approach that could be applied or adapted for synthesizing related compounds (Huber & Seebach, 1987).

Advanced Chemical Synthesis Techniques

Nickel-Catalyzed Annulation

Protecting-group-free total syntheses of isoquinoline alkaloids, facilitated by nickel-catalyzed annulation, represent advanced methodologies for constructing complex molecular architectures relevant to the compound of interest. This process highlights the efficiency of modern synthetic techniques in producing bioactive molecules with high structural fidelity (Korivi & Cheng, 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures have shown antitumor activities against various cell lines

Mode of Action

Similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Biochemical Pathways

Based on the observed antitumor activities of similar compounds , it can be inferred that the compound might affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have been found to show potent growth inhibition properties against various cancer cell lines .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound can modulate the production of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound interacts with other biomolecules, such as tubulin, affecting microtubule dynamics and cell division .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 . It causes cell cycle arrest at the S-phase and G2/M-phase, disrupting normal cell division and leading to programmed cell death. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory prostaglandins . Additionally, the compound interacts with tubulin, preventing its polymerization and disrupting microtubule formation, which is essential for cell division . These interactions lead to changes in gene expression and cellular function, contributing to the compound’s cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on COX enzymes and tubulin over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic properties by inhibiting COX enzymes . At higher doses, it can induce cytotoxic effects, leading to cell death and tissue damage. Studies have also reported threshold effects, where the compound’s efficacy plateaus beyond a certain dosage, and toxic or adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells. The compound’s metabolism also influences its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins, which determine its localization and accumulation within tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and tubulin . Additionally, it can translocate to the nucleus, where it may influence gene expression and other nuclear processes. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Propriétés

IUPAC Name |

methyl 1-(1,3-benzodioxol-5-ylmethylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O5/c1-26-20(25)23-7-6-13-3-4-14(21)9-15(13)18(23)19(24)22-10-12-2-5-16-17(8-12)28-11-27-16/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDNIDIDZGBYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

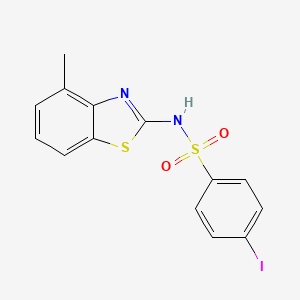

![N-[(3-Methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide](/img/structure/B2611017.png)

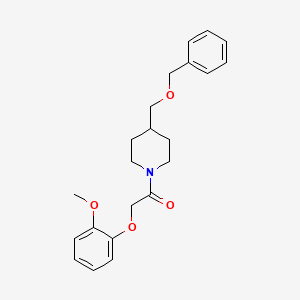

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611018.png)

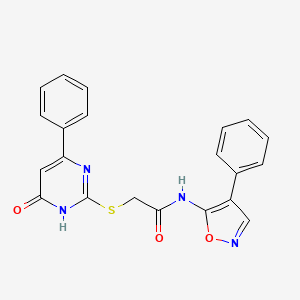

![8-[2-(2-bromo-3-phenylprop-2-en-1-ylidene)hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2611023.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2611026.png)

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611030.png)

![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)

![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)